2-chloro-N-(3-chlorophenyl)-9H-purin-6-amine

Cytokinin oxidase/dehydrogenase inhibition AtCKX2 enzyme assay Plant hormone regulation

2-Chloro-N-(3-chlorophenyl)-9H-purin-6-amine (CAS 190654-76-3) is a synthetic, small-molecule purine derivative with the molecular formula C₁₁H₇Cl₂N₅ and a molecular weight of 280.11 g/mol. It belongs to the 2-X-6-anilinopurine class, characterized by a chlorine atom at the purine C2 position and a 3-chlorophenylamino substituent at the C6 position.

Molecular Formula C11H7Cl2N5
Molecular Weight 280.11 g/mol
CAS No. 190654-76-3
Cat. No. B3034565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(3-chlorophenyl)-9H-purin-6-amine
CAS190654-76-3
Molecular FormulaC11H7Cl2N5
Molecular Weight280.11 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)NC2=NC(=NC3=C2NC=N3)Cl
InChIInChI=1S/C11H7Cl2N5/c12-6-2-1-3-7(4-6)16-10-8-9(15-5-14-8)17-11(13)18-10/h1-5H,(H2,14,15,16,17,18)
InChIKeyPGPQRKGCHHVFPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-(3-chlorophenyl)-9H-purin-6-amine (CAS 190654-76-3): A Defined 2,6-Disubstituted Purine for Cytokinin Pathway Research


2-Chloro-N-(3-chlorophenyl)-9H-purin-6-amine (CAS 190654-76-3) is a synthetic, small-molecule purine derivative with the molecular formula C₁₁H₇Cl₂N₅ and a molecular weight of 280.11 g/mol . It belongs to the 2-X-6-anilinopurine class, characterized by a chlorine atom at the purine C2 position and a 3-chlorophenylamino substituent at the C6 position. Its core biological relevance lies in modulating the plant cytokinin system, where it functions both as an inhibitor of cytokinin oxidase/dehydrogenase (CKX) enzymes and as a ligand for cytokinin receptors, positioning it as a specialized tool for studies of phytohormone homeostasis [1].

Why 2-Chloro-N-(3-chlorophenyl)-9H-purin-6-amine Cannot Be Replaced by a Generic 6-Anilinopurine Analog


Within the 2-X-6-anilinopurine family, minor structural modifications cause drastic shifts in both enzyme inhibition potency and receptor activation profiles, rendering simple analog substitution scientifically invalid. For instance, the unsubstituted parent compound 6-anilinopurine is completely inactive against Arabidopsis thaliana CKX2 (AtCKX2), while 2-chloro-N-(3-chlorophenyl)-9H-purin-6-amine demonstrates quantifiable inhibition with an IC₅₀ of 3.9 µM [1]. The specific placement of the 3-chloro group on the aniline ring is critical, as moving the substituent to the 4-position (para) in 2-chloro-6-(4-chloroanilino)purine results in an approximately 7-fold loss of potency (IC₅₀ = 25.4 µM) [1]. Even switching the halogen while retaining the meta-position, as in 2-chloro-6-(3-fluoroanilino)purine, nearly doubles the IC₅₀ to 7.5 µM [1]. These steep structure-activity relationship (SAR) gradients demonstrate that general class-based selection cannot satisfy the performance requirements of a specific cytokinin modulation experiment, necessitating procurement of the precise compound.

Quantitative Differentiation Guide for Procuring 2-Chloro-N-(3-chlorophenyl)-9H-purin-6-amine


AtCKX2 Inhibition Potency: The 3-Chloro Substituent on the Aniline Ring Provides a 6.5-Fold Advantage Over the Unsubstituted 4-Chloro Analog

In a direct head-to-head comparison of nineteen 6-anilinopurine analogs assessed under identical experimental conditions, 2-chloro-N-(3-chlorophenyl)-9H-purin-6-amine (listed as 2-chloro-6-(3-chloroanilino)purine) inhibited recombinant AtCKX2 with an IC₅₀ of 3.9 µM. By contrast, its positional isomer 2-chloro-6-(4-chloroanilino)purine, which bears the chlorine substituent at the para position of the aniline ring, exhibited a significantly weaker IC₅₀ of 25.4 µM [1]. This represents a 6.5-fold loss in inhibitory potency resulting solely from repositioning the chloro substituent from the meta to the para position. Furthermore, the unsubstituted parent compound 6-anilinopurine showed no observable inhibition at all tested concentrations [1].

Cytokinin oxidase/dehydrogenase inhibition AtCKX2 enzyme assay Plant hormone regulation

Receptor Activation Profile: The 3-Chloro Substituent Enables AHK3 Receptor Activation Inaccessible to the Unsubstituted 2-Chloro-6-anilinopurine

The target compound does not merely inhibit CKX; it also functions as an activator of the Arabidopsis cytokinin receptor AHK3. In a standardized β-galactosidase reporter assay using Escherichia coli KMI001 expressing AHK3, 2-chloro-N-(3-chlorophenyl)-9H-purin-6-amine activated the receptor with an EC₅₀ of 10.7 µM [1]. In stark contrast, the analog lacking the 3-chloro substituent on the aniline ring, 2-chloro-6-anilinopurine, was essentially inactive in the same assay, failing to reach 50% activation at concentrations up to 50 µM (EC₅₀ > 50 µM) [2]. This demonstrates that the introduction of a single meta-chloro substituent on the aniline ring switches the biological profile from a purely CKX-inhibiting agent to a compound with dual CKX-inhibitory and receptor-agonistic properties.

Cytokinin receptor activation AHK3 histidine kinase assay Arabidopsis thaliana signal transduction

Comparative AtCKX2 Inhibition Rank: The 3-Chloro Derivative Occupies a Defined Intermediate Potency Tier Distinct from Both the Most Potent Inhibitors and Inactive Analogs

Within the nineteen-compound library screened by Zatloukal et al., the derivatives can be stratified into distinct potency tiers based on their AtCKX2 IC₅₀ values. The most potent inhibitors are 2-fluoro-6-(3-methoxyanilino)purine (IC₅₀ = 1.0 µM) and 2-chloro-6-(3-methoxyanilino)purine (IC₅₀ = 1.9 µM). 2-chloro-N-(3-chlorophenyl)-9H-purin-6-amine occupies the intermediate tier with an IC₅₀ of 3.9 µM, demonstrating 3.9-fold lower potency than the top-ranked 2-fluoro analog but 1.9-fold greater potency than its direct 3-fluoroanilino comparator (2-chloro-6-(3-fluoroanilino)purine, IC₅₀ = 7.5 µM). Several analogs including 2-methylthio-6-(3-methoxyanilino)purine and various 2-hydroxyanilino derivatives exhibited IC₅₀ values above 100 µM, while 6-anilinopurine and the natural substrate trans-zeatin showed no inhibition [1]. This defined intermediate positioning makes the compound a valuable tool for examining concentration-dependent cytokinin responses without the extreme potency that might lead to complete pathway shutdown.

Structure-activity relationship (SAR) AtCKX2 inhibitor ranking Purine derivative library screening

CRE1/AHK4 Receptor Activation: The 3-Chloro Substituent Permits Additional Cytokinin Receptor Modulation at Physiologically Relevant Concentrations

Beyond AHK3, 2-chloro-N-(3-chlorophenyl)-9H-purin-6-amine also activates the CRE1/AHK4 cytokinin receptor, as demonstrated by its EC₅₀ of 7.5 µM in the E. coli β-galactosidase reporter system expressing AHK4 [1]. This dual receptor activation profile (AHK3 EC₅₀ = 10.7 µM; CRE1/AHK4 EC₅₀ = 7.5 µM) distinguishes the compound from inhibitors that lack receptor-agonistic properties entirely. For comparison, 2-chloro-6-anilinopurine showed no meaningful activation of either receptor (all EC₅₀ values > 50 µM) [2]. The compound 2-chloro-6-(3-methoxyanilino)purine, which is a more potent CKX inhibitor (IC₅₀ = 1.9 µM), activates CRE1/AHK4 with a comparable EC₅₀ of 7.0 µM [3], indicating that the target compound's receptor activation potency is competitive even with more optimized CKX inhibitors.

CRE1/AHK4 receptor activation Cytokinin signal transduction Arabidopsis histidine kinase assay

Halogen-Dependent Selectivity: The 3-Chloro Substituent Provides a Distinct Balance of CKX Inhibition and Receptor Activation Unavailable with Fluoro or Hydroxy Analogs

Systematic comparison of meta-substituted 2-chloro-6-anilinopurines reveals a clear halogen-dependent trade-off between CKX inhibition and receptor activation. The 3-chloro derivative achieves an AtCKX2 IC₅₀ of 3.9 µM combined with an AHK3 EC₅₀ of 10.7 µM [1]. The 3-fluoro analog (2-chloro-6-(3-fluoroanilino)purine) exhibits weaker CKX inhibition (IC₅₀ = 7.5 µM, a 1.9-fold loss) while its receptor activation data remains uncharacterized in the available dataset [2]. The 3-hydroxy analog (2-chloro-6-(3-hydroxyanilino)purine) shows near-identical CKX potency (IC₅₀ = 3.75 µM) to the target compound, confirming that the 3-position substituent effect on CKX inhibition is not unique to chlorine [2]. However, the receptor activation profile of the 3-hydroxy analog is not established, and the physicochemical properties (hydrogen bond donor capacity, polarity) of a hydroxyl substituent differ substantially from chlorine, potentially altering membrane permeability, metabolic stability, and off-target interactions in plant tissue studies. This substitution-specific differentiation underscores why the 3-chloro derivative cannot be considered interchangeable with other meta-substituted analogs without explicit experimental validation of the desired biological outcome.

Halogen substitution SAR Cytokinin modulator selectivity 6-anilinopurine pharmacophore optimization

Defined Research Application Scenarios for 2-Chloro-N-(3-chlorophenyl)-9H-purin-6-amine Informed by Quantitative Evidence


Graded Inhibition of Cytokinin Degradation for Homeostasis Studies in Arabidopsis thaliana

In experiments where complete suppression of CKX activity is undesirable because it would mask feedback regulation mechanisms, 2-chloro-N-(3-chlorophenyl)-9H-purin-6-amine provides a defined intermediate potency (AtCKX2 IC₅₀ = 3.9 µM). This stands in contrast to the more potent 2-chloro-6-(3-methoxyanilino)purine (IC₅₀ = 1.9 µM), which may cause stronger pathway suppression, or the weakly active 2-chloro-6-(4-chloroanilino)purine (IC₅₀ = 25.4 µM), which could fail to achieve sufficient target engagement at physiologically tolerated concentrations. Its well-characterized position in the Zatloukal et al. library enables dose-response studies that can be benchmarked against published potency tiers [1].

Simultaneous Modulation of Cytokinin Perception and Degradation via Dual CKX Inhibition and AHK3/CRE1 Activation

The compound uniquely combines CKX inhibition (IC₅₀ = 3.9 µM) with activation of both AHK3 (EC₅₀ = 10.7 µM) and CRE1/AHK4 (EC₅₀ = 7.5 µM) cytokinin receptors. This dual-mode profile makes it suitable for experiments designed to concurrently elevate endogenous cytokinin levels through reduced degradation while directly engaging the perception machinery. The pure CKX inhibitors such as 2-chloro-6-anilinopurine, which shows no receptor activation (EC₅₀ > 50 µM at AHK3), cannot replicate this combined effect and would produce a divergent cellular phenotype [2].

Structure-Activity Relationship (SAR) Expansion Around the 6-Anilinopurine Pharmacophore

The quantitative SAR data available for the Zatloukal et al. compound library positions 2-chloro-N-(3-chlorophenyl)-9H-purin-6-amine as a reference compound for exploring the effects of halogen substitution on the aniline ring. Its well-defined IC₅₀ values against AtCKX2 and EC₅₀ values at both AHK3 and CRE1/AHK4 provide a data-rich starting point for synthesizing and testing novel derivatives with alternative C2 and N9 substitutions. Researchers developing next-generation CKX inhibitors or cytokinin receptor modulators can use this compound as a benchmark for potency comparisons and selectivity profiling against the larger 6-anilinopurine matrix [3].

Plant Tissue Culture Optimization Requiring Defined Cytokinin Activity Modulation

In plant tissue culture protocols where cytokinin supplementation is used to control organogenesis (e.g., shoot vs. root formation), the compound could serve as a chemical tool to retard endogenous cytokinin degradation (via CKX inhibition) while simultaneously providing mild receptor agonism. The 3.9 µM CKX IC₅₀ provides sufficient potency for culture media applications, while the receptor EC₅₀ values (7.5–10.7 µM) suggest that receptor activation will occur at concentrations that also inhibit CKX, allowing the experimenter to titrate a single compound to simultaneously influence both cytokinin degradation and signaling. This contrasts with thidiazuron, a commonly used synthetic cytokinin with weaker CKX inhibition (IC₅₀ = 29 µM) and a different receptor activation signature [1].

Quote Request

Request a Quote for 2-chloro-N-(3-chlorophenyl)-9H-purin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.